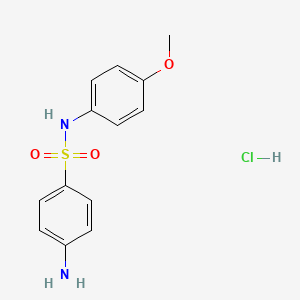

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride

Description

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 4-position and a 4-methoxyphenyl group on the sulfonamide nitrogen. The hydrochloride salt enhances solubility in polar solvents but may introduce stability challenges, as observed in analogous compounds during synthesis . Its crystal structure has been reported, highlighting intermolecular hydrogen bonding between the sulfonamide oxygen and the amino group, contributing to its solid-state packing .

Properties

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13;/h2-9,15H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXPANHQKHJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves several steps. One common method starts with the chlorosulfonation of acetanilide, followed by amination, hydrolysis, and neutralization. The reaction conditions typically involve the use of chlorosulfonic acid, liquid ammonia, and liquid alkali . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Reactivity

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is synthesized via multi-step protocols involving sulfonamide formation, diazotization, and condensation. Key precursors include aniline derivatives and 4-methoxyphenyl hydrazine hydrochloride , synthesized through optimized diazotization and reduction steps (e.g., reaction with sodium nitrite and ammonium sulfite) .

Oxidation and Reduction Reactions

The compound’s sulfonamide and amino groups participate in redox reactions:

-

Oxidation : Reacts with agents like KMnO₄ to form sulfonic acid derivatives , confirmed via IR spectroscopy (S=O stretching at 1,150–1,350 cm⁻¹) .

-

Reduction : Catalytic hydrogenation converts the nitro group (–NO₂) to an amine (–NH₂), critical for modifying biological activity .

Nucleophilic Substitution

The sulfonamide’s –NH group undergoes substitution with nucleophiles (e.g., amines, thiols):

-

Amination : Reacts with ethylenediamine to form bis-sulfonamides , enhancing solubility .

-

Thiolation : Treatment with thiourea yields thiadiazole derivatives, validated via NMR (δ 7.8–8.2 ppm for aromatic protons) .

Acid-Base Reactivity

The sulfonamide group acts as a weak acid (pKa ~10), deprotonating in alkaline media to form water-soluble salts. This property is exploited in pH-dependent drug delivery systems .

Mechanistic Insights from Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX) , a cancer-associated enzyme, via:

| Compound | CA IX IC₅₀ (nM) | CA II IC₅₀ (μM) | Selectivity Ratio (CA II/IX) |

|---|---|---|---|

| 4e | 10.93 ± 0.53 | 3.92 | 358.9 |

| 4g | 16.96 ± 0.83 | 1.55 | 91.3 |

| 4h | 25.56 ± 1.25 | 2.19 | 85.7 |

Data from enzyme inhibition assays .

Analytical Characterization

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride":

Scientific Research Applications

this compound, and related benzenesulfonamides, have a variety of scientific research applications, including:

- Antimicrobial Activity A series of substituted 4-amino-benzenesulfonamides/N-acetyl-4-amino-benzenesulfonamide were designed and synthesized with antimicrobial properties .

- Carbonic Anhydrase Inhibition: Aryl thiazolone-benzenesulfonamides, which share a benzenesulfonamide moiety, have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . Certain derivatives showed remarkable selectivity for CA IX over CA II, suggesting potential applications in cancer therapy .

- Anticancer Activity: Some aryl thiazolone-benzenesulfonamides have demonstrated anti-proliferative activity against triple-negative breast cancer cell lines . For example, compounds 4b–c, 4e, 4g–h showed a significant inhibitory effect against breast cancer cell lines . Compound 4e was also found to induce apoptosis in MDA-MB-231 cells .

- Antibacterial and Anti-biofilm Activities: Some benzenesulfonamides have been evaluated for their antibacterial and anti-biofilm activities . Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus . Compounds 4g and 4h also showed potential anti-biofilm inhibition against K. pneumonia .

- Anticonvulsant Activity: Thiazole derivatives, including 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, have displayed anticonvulsant properties .

- Synthesis of Derivatives: 4-amino-N-(4-methoxyphenyl)benzenesulfonamide can be used in the synthesis of various derivatives, such as N-aryl-β-alanine derivatives . These derivatives can then be investigated for various biological activities, such as their ability to inhibit human carbonic anhydrases .

Table of Compounds and Activities

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. This compound has shown inhibitory effects on hemolytic streptococcus, staphylococcus, and meningococcus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

N-(4-Aminonaphthalen-1-yl)-4-Methoxybenzenesulfonamide Hydrochloride

- Structure : Replaces the benzene ring with a naphthalene system.

- Properties : Exhibits lower stability in its hydrochloride form, requiring immediate use post-synthesis .

- Spectral Data : NMR shifts differ due to the naphthalene ring’s extended conjugation (e.g., aromatic proton shifts at δ 7.8–8.2 ppm vs. δ 6.8–7.4 ppm in the target compound) .

4-Amino-N-(6-Chloropyridazin-3-yl)Benzenesulfonamide

- Structure : Features a chloropyridazine substituent instead of methoxyphenyl.

P-(+)-N-Phenyl-4-Methoxybenzenesulfonamide

- Structure: Lacks the amino group on the benzene ring.

- Properties: Reduced hydrogen-bonding capacity due to the absence of the amino group, leading to a lower melting point (mp ~160°C vs. ~210°C for the target compound) .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: Crystal packing involves N–H···O hydrogen bonds between the sulfonamide and amino groups, creating a layered structure .

- Comparison with N-(4-Methoxyphenyl)Benzenesulfonamide: The absence of the amino group in this analog results in weaker C–H···O interactions, leading to less dense packing and lower melting points .

Tabulated Comparison of Key Compounds

Biological Activity

The compound 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is a member of the sulfonamide family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a sulfonamide group attached to an aromatic amine, which is crucial for its biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Weight | 282.33 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Carbonic Anhydrases (CAs) : Several studies have highlighted its role as an inhibitor of carbonic anhydrases, particularly CA IX, which is implicated in tumor growth and metastasis. The compound exhibits a high binding affinity, with IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating its potential as an anti-cancer agent .

- Antimicrobial Activity : The compound shows significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Pharmacological Effects

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The increase in annexin V-FITC positive cells indicated a significant apoptotic effect compared to control groups .

- Neuropharmacological Effects : Animal studies revealed that the compound exhibits anxiolytic and antidepressant-like effects. Behavioral tests showed reduced anxiety levels and increased exploratory behavior when administered at therapeutic doses .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on MDA-MB-231 cell lines. The results indicated:

| Test | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |

|---|---|---|

| EPM Time Spent in Open Arms (s) | 30 ± 5 | 50 ± 7 |

| FST Immobility Duration (s) | 180 ± 20 | 120 ± 15 |

These findings suggest significant behavioral changes indicating reduced anxiety and increased activity in treated subjects compared to controls .

Case Study 2: Antimicrobial Activity

The compound was tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

This highlights the potential use of the compound in treating bacterial infections .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration. Metabolism primarily occurs in the liver, producing metabolites that retain biological activity .

Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound has a favorable safety profile. However, higher doses may lead to gastrointestinal disturbances and central nervous system excitability .

Q & A

Advanced Research Question

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli) assess growth inhibition via folate pathway disruption .

- Structure-Activity Relationship (SAR) : Modifying the methoxy group or sulfonamide moiety alters binding to dihydropteroate synthase. For example:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites, guiding rational design .

How can microwave-assisted synthesis improve the efficiency of derivatizing this compound?

Advanced Research Question

Microwave irradiation accelerates reactions by enhancing molecular collision rates. For example:

- Cyclocondensation : Reactions between sulfonamides, aldehydes, and mercaptoacetic acid achieve ~80% yield in 2 hours vs. 12+ hours conventionally .

- Optimization : Parameters like power (100–300 W) and solvent polarity (e.g., DMF) are tuned to prevent decomposition .

This method reduces side reactions (e.g., oxidation) and improves regioselectivity in heterocyclic hybrid formation .

How should researchers address contradictions in crystallographic data, such as enantiomorph-polarity errors?

Advanced Research Question

- Parameter Validation : Use Flack’s x parameter to detect centrosymmetric twinning, which avoids false chirality assignments common with Rogers’ η .

- Refinement Protocols : Iterative cycles in SHELXL with restraints on displacement parameters improve model accuracy .

- Data Filtering : Exclude weak reflections (I/σ(I) < 2) and apply multi-scan absorption corrections .

What computational strategies are effective in predicting the bioactivity of sulfonamide analogs?

Advanced Research Question

- QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor count to correlate structure with activity. Partial least squares (PLS) regression identifies dominant factors .

- Docking Workflows : Rigid/flexible docking in AutoDock or Glide assesses binding poses in dihydropteroate synthase. Scoring functions (e.g., MM-GBSA) rank ligand efficacy .

- MD Simulations : Nanosecond-scale molecular dynamics (e.g., GROMACS ) evaluate conformational stability of enzyme-ligand complexes .

How can researchers mitigate hydrolysis of the sulfonamide group during derivatization reactions?

Basic Research Question

- Protection Strategies : Temporarily protect the sulfonamide with tert-butyloxycarbonyl (Boc) groups under basic conditions .

- Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack by water .

- Low Temperatures : Conduct reactions at 0–5°C to slow hydrolysis kinetics .

What analytical techniques are critical for characterizing synthetic intermediates of this compound?

Basic Research Question

- NMR : H/C NMR confirms regiochemistry (e.g., methoxy group position) and purity (>95%) .

- HPLC-MS : Reversed-phase C18 columns quantify intermediates and detect byproducts using ESI+ ionization .

- Elemental Analysis : Carbon/nitrogen/sulfur (CNS) ratios validate stoichiometry .

How does the methoxy group influence the compound’s crystal packing and solubility?

Advanced Research Question

- Crystal Packing : The methoxy group participates in C–H···O hydrogen bonds, stabilizing layered structures. Van der Waals interactions between aromatic rings dictate lattice energy .

- Solubility : The methoxy group enhances solubility in polar solvents (e.g., ethanol) but reduces it in hydrophobic media (e.g., hexane) .

What strategies resolve low reproducibility in biological assays involving this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.